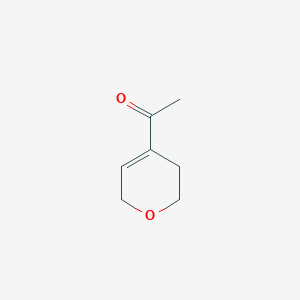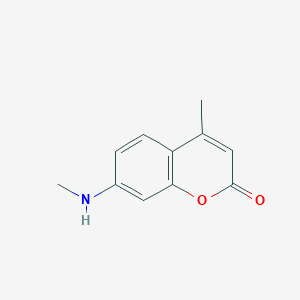
4-methyl-7-(methylamino)-2H-chromen-2-one
Vue d'ensemble
Description
“4-methyl-7-(methylamino)-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants and microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .
Synthesis Analysis
The synthesis of 7-hydroxy-4-substituted coumarins, which includes “this compound”, has been studied . The Pechmann coumarin synthesis method was used as the basis for the work, and the influence of various Lewis acids on the reaction was discussed . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . Based on the experimental results, a possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .
Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of coumarin . Coumarins have a core structure of 1,2-benzopyranone . The this compound molecule has a methyl group at the 4th position and a methylamino group at the 7th position .
Chemical Reactions Analysis
The chemical reactions of “this compound” and its derivatives have been studied . Some of the compounds exhibited promising antibacterial and antifungal activities . The in silico docking studies against gyrase enzyme revealed that one of the compounds possessed hydrogen bonding and significant hydrophobic interactions .
Mécanisme D'action
Target of Action
The primary targets of 4-methyl-7-(methylamino)-2H-chromen-2-one are microbial cells, specifically bacteria and fungi . The compound exhibits promising antibacterial and antifungal activities .
Mode of Action
The compound interacts with its targets through hydrogen bonding and significant hydrophobic interactions . These interactions are likely the reason for its superior antibacterial activity compared to other compounds .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their deathIt’s known that coumarin derivatives can inhibit dna gyrase, an enzyme crucial for dna replication in bacteria .
Result of Action
The result of the compound’s action is the inhibition of bacterial and fungal growth. Some of the compounds exhibited promising antibacterial and antifungal activities when compared to the respective standards .
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-7-(methylamino)-2H-chromen-2-one 151 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, it has a high degree of stability and can be stored for extended periods without degradation. However, one limitation of this compound 151 is that it is relatively insoluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-methyl-7-(methylamino)-2H-chromen-2-one 151. One potential area of research is the development of new synthetic methods for this compound 151 that are more efficient and cost-effective. Another area of research is the exploration of new applications for this compound 151 in scientific research, such as its potential use as a fluorescent probe for detecting and imaging biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound 151 and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
4-methyl-7-(methylamino)-2H-chromen-2-one 151 has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anticoagulant, antifungal, and anti-inflammatory properties. This compound 151 has also been studied for its potential use as a fluorescent probe for detecting and imaging biological molecules, such as DNA and proteins.
Propriétés
IUPAC Name |
4-methyl-7-(methylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)14-10-6-8(12-2)3-4-9(7)10/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDPYZBJFUZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247105 | |
| Record name | 4-Methyl-7-(methylamino)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40568-08-9 | |
| Record name | 4-Methyl-7-(methylamino)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40568-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-(methylamino)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



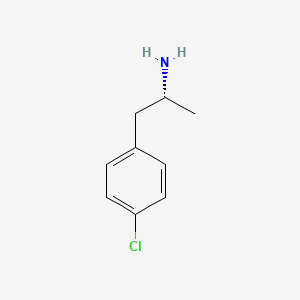

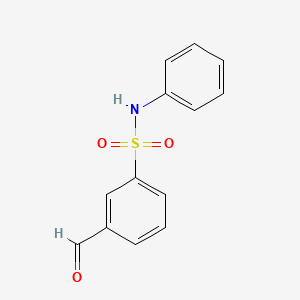

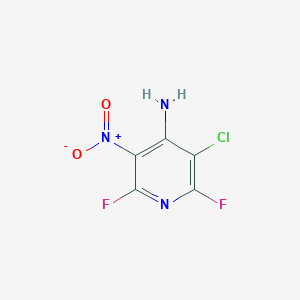
![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)

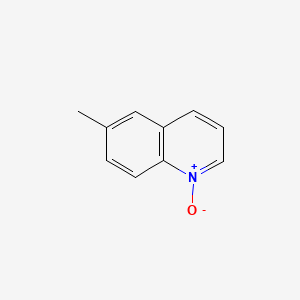
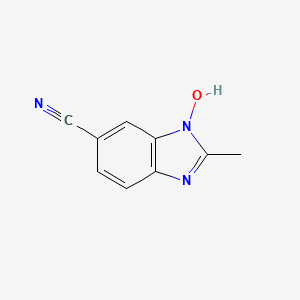
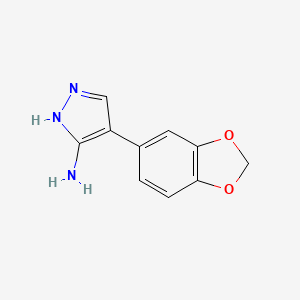


amine hydrochloride](/img/structure/B3265508.png)
